2,2,3,3,4,4-Hexafluoro-1,5-pentanediol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29196. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

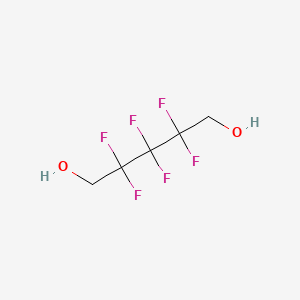

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,3,3,4,4-hexafluoropentane-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F6O2/c6-3(7,1-12)5(10,11)4(8,9)2-13/h12-13H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELVMUPSWDZWSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(CO)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059927 | |

| Record name | Hexafluoroamylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-90-9 | |

| Record name | 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexafluoroamylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluoroamylene glycol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Pentanediol, 2,2,3,3,4,4-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexafluoroamylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4-hexafluoropentane-1,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAFLUOROAMYLENE GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2KZY84Y8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (CAS 376-90-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (CAS 376-90-9), a fluorinated diol with significant potential in advanced materials and chemical synthesis. This document details its physicochemical properties, spectroscopic data, a likely synthesis route, and its application in the formulation of high-performance fluorinated polyurethanes. The information is presented to support researchers and professionals in leveraging the unique characteristics of this compound in their work.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[1][2] The presence of a central hexafluorinated carbon chain imparts unique properties, including enhanced thermal stability and chemical resistance.[3]

| Property | Value | Reference |

| CAS Number | 376-90-9 | [4] |

| Molecular Formula | C₅H₆F₆O₂ | [4] |

| Molecular Weight | 212.09 g/mol | [4] |

| Appearance | White to almost white powder/crystal | [3] |

| Melting Point | 78-81 °C | [5] |

| Boiling Point | 111.5 °C at 10 mmHg | [5] |

| Purity | ≥98% (GC) | [3] |

| Linear Formula | HOCH₂(CF₂)₃CH₂OH | [5] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methylene protons (CH₂) adjacent to the hydroxyl groups, split by the neighboring difluoromethylene (CF₂) group. The hydroxyl protons would likely appear as a broad singlet, which can be confirmed by D₂O exchange.

-

¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom. The signal for the carbon atoms in the CF₂ groups will be significantly influenced by the attached fluorine atoms, resulting in characteristic shifts and splitting patterns.[1]

| Carbon Atom | Expected Chemical Shift (ppm) |

| -C H₂OH | ~60 |

| -C F₂- | ~110-130 (triplets due to C-F coupling) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Strong absorption bands in the 1000-1300 cm⁻¹ region are indicative of C-F stretching vibrations.[6]

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a molecular ion peak, although it may be of low intensity. The fragmentation pattern would be characterized by the loss of small neutral molecules such as water (H₂O) and fragments resulting from the cleavage of the carbon-carbon bonds.[7]

Synthesis Protocol

A common and effective method for the synthesis of this compound is the reduction of a suitable precursor, such as a diester of hexafluoroglutaric acid (e.g., diethyl hexafluoroglutarate). Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this transformation.[3][8]

Experimental Protocol: Reduction of Diethyl Hexafluoroglutarate

Disclaimer: This is a generalized procedure based on established chemical principles for LiAlH₄ reductions. Researchers should conduct their own risk assessment and optimization.

Materials:

-

Diethyl hexafluoroglutarate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl acetate

-

10% Sulfuric acid

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A solution of diethyl hexafluoroglutarate in anhydrous diethyl ether is added dropwise to a stirred suspension of a molar excess of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically performed at 0 °C to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the complete reduction of the ester groups.

-

The reaction is then carefully quenched by the slow, sequential addition of ethyl acetate to consume excess LiAlH₄, followed by the cautious addition of water and then 10% sulfuric acid to neutralize the mixture and dissolve the aluminum salts.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization or distillation under reduced pressure to yield pure this compound.

Applications

This compound is a valuable building block in polymer chemistry, particularly for the synthesis of fluorinated polyurethanes. These polymers exhibit enhanced chemical resistance, thermal stability, and low surface energy, making them suitable for high-performance coatings, sealants, and elastomers.[9][10]

Experimental Protocol: Synthesis of a Fluorinated Polyurethane

Disclaimer: This is a generalized procedure. The properties of the resulting polyurethane will depend on the specific diisocyanate and reaction conditions used.

Materials:

-

This compound

-

A diisocyanate (e.g., 4,4'-Methylenebis(cyclohexyl isocyanate) - HMDI)

-

A suitable solvent (e.g., dry N,N-dimethylformamide - DMF)

-

A catalyst (e.g., dibutyltin dilaurate - DBTDL)

Procedure:

-

In a reaction vessel under a dry, inert atmosphere, this compound is dissolved in dry DMF.

-

A catalytic amount of DBTDL is added to the solution.

-

An equimolar amount of the diisocyanate (e.g., HMDI) is then added dropwise to the stirred solution at a controlled temperature (e.g., 60-80 °C).

-

The reaction mixture is stirred at this temperature for several hours until the polymerization is complete, which can be monitored by the disappearance of the isocyanate peak in the IR spectrum (~2270 cm⁻¹).

-

The resulting polymer solution can be cast into a film or precipitated by pouring into a non-solvent like methanol.

-

The precipitated polymer is collected by filtration, washed, and dried under vacuum.

Safety and Handling

This compound is harmful if swallowed.[5] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile fluorinated building block with significant potential for the development of advanced materials. Its unique combination of a fluorinated backbone and reactive hydroxyl end groups makes it an attractive monomer for the synthesis of high-performance polymers with enhanced thermal and chemical stability. This guide provides essential technical information to facilitate its use in research and development.

References

- 1. This compound(376-90-9) 13C NMR [m.chemicalbook.com]

- 2. WO1998044015A1 - Transparent fluorinated polyurethane coating compositions and methods of use thereof - Google Patents [patents.google.com]

- 3. byjus.com [byjus.com]

- 4. organicreactions.org [organicreactions.org]

- 5. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]

- 6. This compound(376-90-9) IR Spectrum [chemicalbook.com]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol, a fluorinated diol with significant potential in advanced materials, coatings, and pharmaceutical applications.[1] This document is intended to serve as a valuable resource for professionals in research and development by presenting key data, experimental methodologies, and a visual representation of the compound's structural and property relationships.

Core Physical and Chemical Properties

This compound is a synthetic organic compound notable for its high thermal stability and chemical resistance, conferred by the presence of six fluorine atoms.[1][2] It presents as a white crystalline powder or solid at room temperature.[2][3]

Chemical Structure

The molecular structure of this compound consists of a five-carbon chain with fluorine atoms substituted at the 2, 3, and 4 positions, and hydroxyl groups at the terminal 1 and 5 positions.

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆F₆O₂ | [4] |

| Molecular Weight | 212.09 g/mol | [4] |

| Melting Point | 78-81 °C | [5] |

| Boiling Point | 111.5 °C at 10 mmHg | [5] |

| Density | 1.4048 g/cm³ (estimate) | [2] |

| Physical State | Solid | [3] |

| Appearance | White crystalline powder | [2] |

| CAS Number | 376-90-9 | [3][4][5] |

Solubility Profile

Experimental Protocols

The following are detailed, generalized methodologies for determining the key physical properties of solid organic compounds like this compound.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of a pure compound.

Determination of Boiling Point (at reduced pressure)

The boiling point of a liquid at reduced pressure is determined by a distillation method under vacuum.

-

Apparatus Setup: A distillation apparatus is assembled with a round-bottom flask containing the sample, a condenser, a receiving flask, and a connection to a vacuum pump. A manometer is included in the system to measure the pressure.

-

Heating: The sample is heated gently in a heating mantle.

-

Pressure Control: The vacuum pump is used to lower the pressure inside the apparatus to the desired level (e.g., 10 mmHg).

-

Observation: The temperature at which the liquid boils and the vapor temperature remains constant is recorded as the boiling point at that specific pressure.

Determination of Density (for a solid)

The density of a solid can be determined by the displacement method.

-

Mass Measurement: The mass of a sample of the solid is accurately measured using an analytical balance.

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble. The initial volume of the liquid is recorded. The solid sample is then carefully submerged in the liquid, and the final volume is recorded. The volume of the solid is the difference between the final and initial liquid volumes.

-

Calculation: The density is calculated by dividing the mass of the solid by its volume.

Determination of Solubility

The solubility of a solid in a solvent can be determined by the following procedure:

-

Sample Preparation: A known mass of the solid is placed in a test tube.

-

Solvent Addition: A known volume of the solvent is added to the test tube in small increments.

-

Mixing: After each addition, the mixture is agitated thoroughly (e.g., by vortexing) and allowed to reach equilibrium at a constant temperature.

-

Observation: The point at which the solid completely dissolves is noted.

-

Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., g/100 mL) or as a molar concentration. This can be repeated with various solvents (e.g., water, ethanol, acetone, DMSO) to determine the solubility profile.

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected and influence its applications. The following diagram illustrates these relationships.

Safety and Handling

This compound is harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound. It should be used in a well-ventilated area.[6] Store in a dry, cool, and well-ventilated place with the container tightly closed.[6]

Applications

The unique properties of this compound make it a valuable building block in several advanced applications:

-

Fluoropolymers: It serves as a key intermediate in the synthesis of fluoropolymers, which are valued for their chemical resistance and thermal stability.[2]

-

Specialty Coatings: Its incorporation into coatings can enhance durability and resistance to solvents and chemicals.[1]

-

Fluorosurfactants: It can be used in the production of fluorosurfactants, which are employed in applications such as firefighting foams and wetting agents.[2]

-

Pharmaceuticals: It is explored in drug formulation to potentially improve the solubility and bioavailability of active pharmaceutical ingredients.[1]

-

Research and Development: It is used as a reagent in the synthesis of novel fluorinated materials.[1]

References

An In-depth Technical Guide to the Synthesis of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol, a valuable fluorinated diol used in the development of advanced materials, pharmaceuticals, and specialty coatings.[1][2] This document details the most plausible synthetic route, experimental protocols, and relevant chemical data to support research and development activities in this area.

Introduction

This compound is a fluorinated organic compound with the chemical formula C5H6F6O2.[3][4] Its unique properties, including high thermal stability, chemical resistance, and low surface energy, make it a critical building block in the synthesis of fluoropolymers, fluorosurfactants, and other specialized chemicals.[5] This guide focuses on the laboratory-scale synthesis of this diol, providing a detailed methodology for its preparation from a commercially available starting material.

Synthetic Pathway

The most common and direct route for the synthesis of this compound is the reduction of the corresponding diester, Diethyl 2,2,3,3,4,4-hexafluoropentanedioate. This reaction is typically achieved using a powerful reducing agent, such as Lithium Aluminium Hydride (LiAlH4), which can efficiently reduce the ester functional groups to primary alcohols.[6]

The overall reaction is depicted in the workflow diagram below:

Caption: Synthetic workflow for the preparation of this compound.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference and comparison.

| Property | Diethyl 2,2,3,3,4,4-hexafluoropentanedioate | This compound |

| CAS Number | 424-40-8 | 376-90-9 |

| Molecular Formula | C9H10F6O4 | C5H6F6O2 |

| Molecular Weight | 312.16 g/mol | 212.09 g/mol |

| Appearance | Colorless liquid | White crystalline powder |

| Boiling Point | Not available | 111.5 °C @ 10 mmHg[5] |

| Melting Point | Not available | 78-81 °C[5] |

| Purity | >98.0% (GC) | >98.0% (GC)[4] |

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound based on the reduction of Diethyl 2,2,3,3,4,4-hexafluoropentanedioate with Lithium Aluminium Hydride.

4.1. Materials and Reagents

-

Diethyl 2,2,3,3,4,4-hexafluoropentanedioate (>98%)

-

Lithium Aluminium Hydride (LiAlH4), powder

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

10% Sulfuric Acid (H2SO4)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Deionized water

4.2. Equipment

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

4.3. Reaction Procedure

WARNING: Lithium Aluminium Hydride reacts violently with water and is pyrophoric. All manipulations should be carried out under an inert atmosphere and with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is assembled and purged with a slow stream of nitrogen gas.

-

Reagent Preparation: In a separate dry flask, a 1.0 M solution/suspension of Lithium Aluminium Hydride in anhydrous THF is carefully prepared under an inert atmosphere.

-

Reaction: The flask containing the LiAlH4 solution is cooled to 0 °C using an ice-water bath. A solution of Diethyl 2,2,3,3,4,4-hexafluoropentanedioate in anhydrous THF is added dropwise from the dropping funnel to the stirred LiAlH4 suspension at a rate that maintains the internal temperature below 10 °C.

-

Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to reflux for 4-6 hours, or until the reaction is complete (monitored by Thin Layer Chromatography or Gas Chromatography).

-

Quenching: The reaction flask is cooled back to 0 °C in an ice-water bath. The excess LiAlH4 is cautiously quenched by the slow, dropwise addition of deionized water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This should be done with extreme care as the quenching process is highly exothermic and generates hydrogen gas. A common and safer quenching procedure (Fieser workup) involves the sequential addition of 'x' mL of water, 'x' mL of 15% NaOH (aq), and then '3x' mL of water for every 'x' grams of LiAlH4 used.

-

Work-up: The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed with diethyl ether. The combined organic filtrates are then washed with a saturated aqueous solution of sodium chloride (brine), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) or by vacuum distillation to yield pure this compound as a white crystalline solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C NMR): To confirm the molecular structure.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

-

Melting Point Analysis: To compare with the literature value.[5]

Safety Considerations

-

Lithium Aluminium Hydride: As mentioned, LiAlH4 is a highly reactive and dangerous chemical. It should only be handled by trained personnel in a controlled laboratory environment. Ensure that no water or protic solvents come into contact with the reagent.

-

Anhydrous Solvents: The use of anhydrous solvents is critical for the success and safety of the reaction.

-

Hydrogen Gas Evolution: The quenching step generates flammable hydrogen gas. Ensure adequate ventilation and avoid any potential ignition sources.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

Conclusion

This technical guide outlines a robust and reliable method for the synthesis of this compound. By following the detailed experimental protocol and adhering to the necessary safety precautions, researchers can successfully prepare this important fluorinated diol for a variety of applications in materials science, medicinal chemistry, and other areas of chemical research.

References

An In-Depth Technical Guide to the Molecular Structure of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and detailed methodologies.

Molecular Structure and Identification

This compound is a fluorinated diol characterized by a five-carbon chain with six fluorine atoms substituted on the second, third, and fourth carbon atoms, and hydroxyl groups at the terminal positions.

| Identifier | Value |

| IUPAC Name | 2,2,3,3,4,4-Hexafluoropentane-1,5-diol |

| Chemical Formula | C₅H₆F₆O₂[1] |

| CAS Number | 376-90-9[2] |

| Molecular Weight | 212.09 g/mol [2] |

| SMILES | OCC(F)(F)C(F)(F)C(F)(F)CO |

| InChI | 1S/C5H6F6O2/c6-3(7,1-12)5(10,11)4(8,9)2-13/h12-13H,1-2H2 |

Physicochemical Properties

The presence of the highly electronegative fluorine atoms significantly influences the physicochemical properties of the molecule, imparting thermal stability and chemical resistance.[3]

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 78-81 °C |

| Boiling Point | 111.5 °C at 10 mmHg |

| Purity | >98.0% (GC) |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, which are crucial for its identification and characterization.

¹H NMR Spectroscopy

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| -CH₂-OH | ~4.0 | Triplet | ~14 Hz |

| -OH | Variable | Singlet | - |

¹³C NMR Spectroscopy

| Assignment | Chemical Shift (ppm) |

| -C H₂-OH | ~60 |

| -C F₂- | ~110-125 (complex multiplets due to C-F coupling) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretch |

| ~2900 | C-H stretch |

| ~1100-1250 | C-F stretch |

| ~1050 | C-O stretch |

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound is characterized by the absence of a prominent molecular ion peak due to facile fragmentation. Key fragmentation pathways include the loss of H₂O, HF, and cleavage of the carbon-carbon backbone.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of a suitable precursor, such as diethyl hexafluoroglutarate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[4][5][6]

Reaction:

Detailed Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is used.

-

Reagent Preparation: A solution of diethyl hexafluoroglutarate in anhydrous diethyl ether is prepared. A separate suspension of lithium aluminum hydride in anhydrous diethyl ether is also prepared in the reaction flask and cooled to 0 °C in an ice bath.

-

Reaction Execution: The solution of diethyl hexafluoroglutarate is added dropwise to the stirred suspension of lithium aluminum hydride at a rate that maintains the reaction temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

-

Work-up: The reaction is carefully quenched by the slow, sequential addition of water and then a sodium hydroxide solution to decompose the excess LiAlH₄ and the aluminum salts.

-

Purification: The resulting precipitate is filtered off, and the ethereal solution is dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or distillation under reduced pressure to yield pure this compound.

Applications in Research and Development

This compound serves as a versatile building block in the synthesis of advanced materials and has potential applications in drug development.

Polymer Synthesis

This diol is a key monomer in the production of high-performance fluorinated polymers, such as polyesters and polyurethanes.[7][8] The incorporation of the hexafluoropentane segment enhances the thermal stability, chemical resistance, and hydrophobicity of the resulting polymers.

Experimental Protocol for Fluorinated Polyester Synthesis:

-

Monomer Preparation: this compound and a suitable dicarboxylic acid (or its acyl chloride derivative) are dried under vacuum.

-

Polycondensation: The monomers are charged into a reaction vessel with a suitable catalyst (e.g., a tin-based catalyst) and heated under a nitrogen atmosphere to initiate polycondensation. The reaction temperature is gradually increased, and a vacuum is applied to remove the condensation by-product (e.g., water or HCl), driving the polymerization to completion.

-

Isolation: The resulting polyester is cooled and can be purified by precipitation in a non-solvent.

Role in Drug Development

The introduction of fluorine atoms into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties.[3] While direct applications of this compound in marketed drugs are not prominent, its use as a fluorinated building block offers several potential advantages in drug design:

-

Metabolic Stability: The strong carbon-fluorine bonds can block metabolically labile positions in a drug molecule, increasing its half-life.

-

Lipophilicity and Bioavailability: The hexafluoropentane moiety can alter the lipophilicity of a molecule, potentially improving its absorption, distribution, and ability to cross biological membranes.

-

Conformational Control: The bulky and electron-withdrawing nature of the fluorinated segment can influence the conformational preferences of a molecule, potentially leading to enhanced binding affinity and selectivity for its biological target.

References

- 1. This compound | 376-90-9 | FH60454 [biosynth.com]

- 2. labproinc.com [labproinc.com]

- 3. chemimpex.com [chemimpex.com]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. adichemistry.com [adichemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Strategies for the synthesis of fluorinated polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Spectroscopic Profile of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectral data for the fluorinated compound 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol, a molecule of significant interest in the development of advanced materials, including polymers and pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Summary of Spectral Data

The following tables summarize the key quantitative data obtained from the NMR, IR, and mass spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.15 | Triplet | 4H | -CH₂- |

| 3.85 | Broad Singlet | 2H | -OH |

¹³C NMR Data

| Chemical Shift (ppm) | Description |

| 61.5 (triplet) | Methylene carbons adjacent to hydroxyl groups (-CH₂OH) |

| 110-125 (complex multiplets) | Fluorinated carbons (-CF₂-) |

¹⁹F NMR Data

| Chemical Shift (ppm) | Assignment |

| -118.5 | -CF₂- adjacent to the central CF₂ group |

| -125.0 | -CF₂- adjacent to the CH₂OH group |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3340 | Strong, Broad | O-H Stretch |

| 2960, 2890 | Medium | C-H Stretch |

| 1440 | Medium | C-H Bend |

| 1100-1200 | Strong, Broad | C-F Stretch |

| 1050 | Strong | C-O Stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 212 | < 1 | [M]⁺ (Molecular Ion) |

| 181 | 15 | [M - CH₂OH]⁺ |

| 163 | 5 | [M - CH₂OH - H₂O]⁺ |

| 131 | 100 | [M - CH₂OH - HF]⁺ |

| 113 | 20 | [C₃H₂F₅]⁺ |

| 81 | 30 | [C₂HF₄]⁺ |

| 69 | 40 | [CF₃]⁺ |

| 31 | 50 | [CH₂OH]⁺ |

Experimental Protocols

The acquisition of the presented spectral data followed rigorous experimental protocols to ensure accuracy and reproducibility.

NMR Spectroscopy

A sample of this compound was dissolved in a suitable deuterated solvent, such as acetone-d₆ or DMSO-d₆, to a concentration of approximately 10-20 mg/mL.

-

¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 400 MHz spectrometer.

-

Chemical shifts for ¹H and ¹³C NMR are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹⁹F NMR chemical shifts are referenced to an external standard, typically CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. Due to the solid nature of the compound, the sample was prepared as a potassium bromide (KBr) pellet.

-

A small amount of the compound (1-2 mg) was ground with approximately 200 mg of dry KBr powder using an agate mortar and pestle.

-

The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

The spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis was performed using an electron ionization (EI) mass spectrometer.

-

A small amount of the sample was introduced into the ion source.

-

The sample was ionized using a standard electron energy of 70 eV.

-

The resulting fragments were separated by a quadrupole mass analyzer and detected.

Data Visualization

To illustrate the logical workflow of the spectroscopic analysis, the following diagram was generated.

Caption: Spectroscopic analysis workflow.

An In-depth Technical Guide to the Solubility of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a detailed, generalized experimental protocol for determining solubility, alongside a discussion of the compound's likely qualitative solubility based on its chemical structure.

Introduction to this compound

This compound is a fluorinated diol with the chemical formula C₅H₆F₆O₂ and a molecular weight of 212.09 g/mol .[1][2] It exists as a white solid at room temperature with a melting point in the range of 78-81°C.[3] Its unique structure, featuring a partially fluorinated carbon backbone capped with hydroxyl groups, imparts properties that are of significant interest in materials science and pharmaceutical development. This includes its use as a monomer in the synthesis of specialty polymers and as a building block in the creation of novel therapeutic agents. A thorough understanding of its solubility in various organic solvents is crucial for its effective application in these fields.

Solubility Data

The presence of two terminal hydroxyl (-OH) groups suggests that this compound is capable of acting as both a hydrogen bond donor and acceptor. This would indicate a propensity for solubility in polar protic solvents such as alcohols (e.g., methanol, ethanol) and water, as well as polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate, dimethyl sulfoxide).

Conversely, the highly fluorinated central carbon chain is nonpolar and lipophobic. This fluorinated segment would likely limit its solubility in nonpolar hydrocarbon solvents (e.g., hexane, toluene). The overall solubility in a given organic solvent will, therefore, be a balance between the polar interactions of the hydroxyl groups and the nonpolar, fluorous nature of the carbon backbone.

Table 1: Qualitative Solubility of this compound (Predicted)

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | Likely Soluble | Hydrogen bonding capability of hydroxyl groups. |

| Polar Aprotic | Acetone, Ethyl Acetate, THF, DMSO | Likely Soluble | Dipole-dipole interactions and hydrogen bond acceptance. |

| Nonpolar | Hexane, Toluene, Dichloromethane | Likely Poorly Soluble | Dominance of nonpolar, lipophobic fluorinated backbone. |

It is important to note that this table is based on chemical principles and awaits experimental verification.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.[4][5][6]

3.1. Materials and Equipment

-

This compound (solid, purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, or a validated spectroscopic method)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change significantly between the later time points).[4]

-

-

Phase Separation:

-

Once equilibrium is established, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step removes any remaining microscopic solid particles.

-

Accurately dilute the filtered sample to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or GC-FID).

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of solute in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is currently scarce in the literature, its chemical structure provides a basis for qualitative predictions. For researchers and professionals requiring precise solubility values, a well-defined experimental protocol, such as the shake-flask method detailed in this guide, is essential. The successful application of this compound in drug development and materials science will undoubtedly be enhanced by the systematic determination and reporting of its solubility in a broad range of organic solvents.

References

In-Depth Technical Guide: Thermal Stability of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the expected thermal stability of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol and the methodologies for its determination. Despite extensive searches of publicly available scientific literature and databases, specific experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound could not be located. The information presented herein is based on the known thermal behavior of structurally similar fluorinated compounds.

Introduction

This compound, with the chemical formula HOCH₂(CF₂)₃CH₂OH, is a fluorinated diol that is gaining interest in various advanced applications, including the synthesis of specialty polymers, coatings, and as a precursor in pharmaceutical and agrochemical development. Its highly fluorinated backbone is expected to impart unique properties, including high thermal stability and chemical resistance. This guide provides a detailed examination of the theoretical aspects of its thermal stability, comprehensive protocols for its experimental determination, and a hypothesized decomposition pathway based on related chemistries.

Expected Thermal Properties

While specific quantitative data is not available, the strong carbon-fluorine (C-F) bonds in the hexafluoropentane core suggest that this compound possesses excellent thermal stability. The presence of terminal hydroxyl (-OH) groups, however, may represent the initial sites for thermal degradation.

Physical Properties

A summary of the known physical properties of this compound is provided in Table 1.

| Property | Value |

| Molecular Formula | C₅H₆F₆O₂ |

| Molecular Weight | 212.09 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 78-81 °C |

| Boiling Point | 111.5 °C at 10 mmHg |

| CAS Number | 376-90-9 |

Experimental Protocols for Thermal Stability Assessment

To rigorously determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.

3.1.1. TGA Experimental Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., platinum or alumina).

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to ensure an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which 5% weight loss occurs.

-

Calculate the first derivative of the weight loss curve (DTG curve) to identify the temperature of the maximum rate of decomposition (Tmax).

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is used to detect thermal transitions such as melting, crystallization, and decomposition.

3.2.1. DSC Experimental Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Identify endothermic peaks corresponding to melting and decomposition.

-

Identify exothermic peaks which may indicate crystallization or certain decomposition processes.

-

Hypothesized Thermal Decomposition Pathway

Based on the thermal degradation of similar fluorinated alcohols and perfluorinated compounds, a plausible decomposition pathway for this compound can be proposed. The decomposition is likely to initiate at the less stable C-C and C-O bonds adjacent to the hydroxyl groups.

The initial step is hypothesized to be the elimination of water or hydrogen fluoride (HF), followed by the fragmentation of the fluorinated carbon chain.

Pathway Description:

-

Initiation: Upon heating, the initial decomposition is likely to involve the elimination of a water molecule (dehydration) between the two hydroxyl groups or the elimination of hydrogen fluoride (dehydrofluorination), a common decomposition route for fluorinated alcohols.

-

Formation of Unstable Intermediates: These elimination reactions would lead to the formation of unstable cyclic ethers or unsaturated fluorinated aldehydes/ketones.

-

Chain Fragmentation: At higher temperatures, the C-C bonds within the fluorinated backbone will start to cleave, leading to the formation of smaller radical species.

-

Formation of Volatile Products: These radicals can rearrange or react to form a variety of volatile fluorinated compounds, such as carbonyl fluoride (COF₂), tetrafluoroethylene (C₂F₄), and other short-chain fluoroalkenes.

-

Complete Mineralization: At very high temperatures, these volatile products will further decompose into smaller, more stable gaseous products like carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).

Conclusion

While direct experimental data on the thermal stability of this compound is currently unavailable, its chemical structure strongly suggests a high degree of thermal resilience. The provided experimental protocols for TGA and DSC offer a robust framework for researchers to quantitatively determine its thermal properties. The hypothesized decomposition pathway, based on the known behavior of similar fluorinated molecules, provides a logical starting point for the analysis of its degradation products. Further experimental investigation is crucial to fully characterize the thermal behavior of this promising compound and to ensure its safe and effective use in advanced applications.

An In-depth Technical Guide to the Chemical Reactivity of Fluorinated Diols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated diols are a class of organic compounds characterized by a carbon backbone containing two hydroxyl (-OH) groups and one or more fluorine atoms. The introduction of fluorine, the most electronegative element, into a diol scaffold imparts unique physicochemical properties that are profoundly different from their non-fluorinated counterparts. These properties include increased acidity of the hydroxyl groups, altered reaction kinetics, enhanced thermal and chemical stability, and unique surface characteristics like hydrophobicity.[1][2]

The judicious incorporation of fluorine can productively influence a molecule's conformation, pKa, metabolic stability, and membrane permeability, making fluorinated diols highly valuable building blocks in medicinal chemistry and drug development.[3][4] Furthermore, their unique reactivity and stability make them essential monomers for high-performance polymers, such as fluorinated polyurethanes and polyimides, used in advanced materials and coatings.[1][5][6] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of fluorinated diols, complete with experimental insights and quantitative data.

Synthesis of Fluorinated Diols

The synthesis of fluorinated diols can be achieved through several strategic pathways. The chosen method often depends on the desired position of the fluorine atoms and the overall molecular architecture.

Key Synthetic Strategies:

-

Radical Telomerization and Subsequent Hydrolysis : This multi-step process involves the radical telomerization of a fluoroalkene (e.g., 3,3,3-trifluoropropene) with a diiodoperfluoroalkane, followed by a reaction with ethylene and subsequent hydrolysis to yield α,ω-diols.[7]

-

Addition to Unsaturated Diols : Perfluoroalkyl iodides can be added across the double bond of unsaturated diols, such as 7-octene-1,2-diol, catalyzed by palladium complexes. The resulting adduct is then reduced to afford the saturated fluorinated diol.[8]

-

Direct Fluorination and Reduction : A method suitable for producing diols with fluorine atoms close to the hydroxyl groups involves the direct fluorination of hydrocarbon diacid derivatives, followed by reduction of the acid groups to alcohols using reagents like sodium borohydride.[9]

-

Michael Addition : Specific fluoro-diols can be synthesized via a Michael addition reaction. For example, the reaction between diethanolamine and a fluorinated methacrylate produces a trifluoroethyl-functionalized diol.[10]

Below is a workflow diagram illustrating a general synthetic pathway involving radical addition and subsequent functional group transformation.

Physicochemical Properties: The Impact of Fluorine

Acidity (pKa)

The strong electron-withdrawing inductive effect of fluorine atoms significantly increases the acidity of the hydroxyl protons in a diol, thereby lowering its pKa value compared to the non-fluorinated analogue. The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the hydroxyl groups. As fluorination increases, the pKa decreases.[11] For instance, the pKa of mono-, di-, and trifluoroacetic acid are 2.58, 1.22, and 0.03, respectively, illustrating the powerful influence of adjacent fluorine atoms.[11] A similar trend is expected for fluorinated diols, where the increased acidity of the hydroxyl groups enhances their nucleophilicity in deprotonated form, influencing their reactivity in reactions like esterification and etherification.

| Compound Type | Example | pKa Value | Reference |

| Monofluoroacetic Acid | MFA | 2.58 ± 0.03 | [11] |

| Difluoroacetic Acid | DFA | 1.22 ± 0.03 | [11] |

| Trifluoroacetic Acid | TFA | 0.03 ± 0.07 | [11] |

| Perfluorooctanoic Acid | PFOA | -0.27 ± 0.18 | [11] |

| Table 1: pKa values of selected fluorinated carboxylic acids, illustrating the inductive effect of fluorine on acidity. A similar trend applies to the hydroxyl protons of fluorinated diols. |

Chemical Reactivity and Key Reactions

The presence of fluorine modifies the reactivity of diols in several key transformations. While the fundamental reactions of alcohols (oxidation, esterification, etherification) remain accessible, the conditions, kinetics, and outcomes can be significantly altered.

Oxidation Reactions

Fluorinated diols can undergo oxidation to form various products, including lactones through oxidative cyclization. The choice of oxidizing agent is crucial for achieving high selectivity and yield.

Common Oxidation Protocols:

-

Selectfluor and NaBr : A combination of Selectfluor and sodium bromide in a solvent system like acetonitrile/water provides an operationally simple and effective method for the oxidative cyclization of diols to lactones.[12][13][14] The reaction proceeds via the in-situ generation of hypobromous acid, which is believed to be the active oxidant.[12][13]

-

Trialkylammonium Fluorochromates(VI) (TriRAFC) : These reagents, supported on silica gel, are versatile and selective for the oxidation of diols under mild, heterogeneous conditions, which simplifies product work-up.[15]

Esterification and Etherification

Fluorinated diols serve as nucleophiles in esterification and etherification reactions. However, their reduced nucleophilicity, a consequence of the electron-withdrawing fluorine atoms, often necessitates the use of activating agents or specific reaction conditions.

-

Esterification : Direct esterification of carboxylic acids with fluorinated alcohols can be challenging. The use of coupling agents is common. A notable method employs XtalFluor-E as an effective promoter, allowing the formation of polyfluorinated esters in moderate to excellent yields from a broad range of carboxylic acids.[16][17] This reaction is thought to proceed through a (diethylamino)difluoro-λ4-sulfanyl carboxylate intermediate rather than an acyl fluoride.[16]

-

Etherification : Standard methods like the Williamson ether synthesis (reaction of the corresponding alcoholate with an alkyl halide) and the addition of the alcohol to epoxides are applicable for preparing fluorinated ethers from fluorinated diols.[18][19]

| Reaction | Reagents/Mediators | Typical Yields | Reference |

| Esterification | Carboxylic Acid, XtalFluor-E, Et3N | 71-97% | [16] |

| Oxidation (Cyclization) | Selectfluor, NaBr | 60-64% | [13] |

| Synthesis (Radical Add'n) | Perfluoroalkyl Iodide, Pd(PPh3)4 | 71-88% | [8] |

| Table 2: Summary of yields for selected reactions involving fluorinated diols and alcohols. |

Reaction Kinetics

The presence of fluorine atoms generally decelerates reaction rates where the diol acts as a nucleophile. The strong electron-withdrawing effect of fluorine reduces the electron density on the oxygen atoms, decreasing their nucleophilicity. This "nucleophilicity penalty" has been kinetically demonstrated in the interfacial polymerization of polyarylates, where the initial reaction rate constant for the fluorinated diol Bisphenol AF (BPAF) was significantly lower than that for its non-fluorinated analogue, Bisphenol A (BPA).[20] This effect must be considered when designing synthetic routes and can be overcome by using stronger bases for deprotonation or by employing activating agents.

| Monomer | Stage I Rate Constant (L·mol⁻¹·min⁻¹) | Stage II Rate Constant (L·mol⁻¹·min⁻¹) | Reference |

| Bisphenol A (BPA) | 1.546 | Converged | [20] |

| Bisphenol AF (BPAF) | 1.193 | Converged | [20] |

| Table 3: Second-order kinetic data for the interfacial polymerization of BPA vs. BPAF, showing the initial rate deceleration caused by fluorine. |

Applications

The unique properties conferred by fluorine make these diols critical components in both pharmaceutical and materials science sectors.

Medicinal Chemistry and Drug Development

Fluorine substitution is a widely used strategy in drug design to modulate a candidate's biological properties.[21] Introducing fluorinated diol motifs can:

-

Alter Acidity (pKa) : Fine-tune the ionization state of a molecule at physiological pH, affecting solubility, cell permeability, and target binding.[3][4]

-

Enhance Metabolic Stability : The strength of the C-F bond can block sites of metabolism (e.g., P450-mediated oxidation), increasing the drug's half-life.[21]

-

Improve Binding Affinity : Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, enhancing potency.[22]

Materials Science

Fluorinated diols are extensively used as monomers or chain extenders in the synthesis of high-performance polymers.[1]

-

Fluorinated Polyurethanes (FPUs) : Incorporating fluorinated diols as chain extenders enhances the thermal stability, chemical resistance, and hydrophobicity of polyurethanes.[1] This leads to materials with low surface energy, suitable for water-repellent coatings and biomedical devices.[1][2]

-

Fluorinated Polyimides (FPIs) : Diol monomers containing the hexafluoroisopropylidene (>C(CF3)2) unit are used to synthesize FPIs that are amorphous, highly soluble in organic solvents, and possess a low dielectric constant, making them ideal for applications in microelectronics and as high-temperature electrical insulation materials.[5]

Detailed Experimental Protocols

Protocol: Synthesis of a Fluorinated 1,2-Diol via Radical Addition and Reduction[8]

-

Step 1: Adduct Formation. To a stirred solution of 7-octene-1,2-diol (1.0 eq) and perfluorohexyl iodide (1.2 eq) in a suitable solvent (e.g., benzene), add a catalytic amount of Pd(PPh₃)₄ (0.02 eq). Heat the mixture under an inert atmosphere (e.g., Argon) at 80 °C for 24 hours. After cooling, remove the solvent under reduced pressure. The crude adduct can be purified by column chromatography on silica gel. Yields typically range from 71-88%.

-

Step 2: Reduction. Dissolve the purified adduct from Step 1 in ethanol. Add a catalytic amount of palladium on activated carbon (10% Pd/C). Place the mixture in a hydrogenation apparatus and pass H₂ gas through the reaction mixture for 6 days at room temperature. Monitor the reaction by TLC or GC-MS. Upon completion, filter the mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the final fluorinated 1,2-diol.

Protocol: Oxidative Cyclization of a Diol to a Lactone[13]

-

General Procedure. To a solution of the diol (1.0 eq, 0.5 mmol) in a 1:1 mixture of CH₃CN/H₂O, add sodium bromide (NaBr, 3.5 eq) followed by Selectfluor (3.5 eq). Stir the reaction mixture at room temperature for 19 hours. Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to yield the lactone.

Protocol: Direct Esterification using XtalFluor-E[16]

-

General Procedure. To a solution of the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere, add triethylamine (Et₃N, 2.0 eq). Cool the solution to 0 °C and add XtalFluor-E (1.1 eq) portion-wise. Stir the mixture for 10 minutes at 0 °C, then add the perfluorinated alcohol (e.g., 2,2,2-trifluoroethanol, 2.0 eq). Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the polyfluorinated ester.

Conclusion

Fluorinated diols represent a powerful and versatile class of molecules whose chemical reactivity is uniquely modulated by the presence of fluorine. The strong inductive effects of fluorine increase the acidity of the hydroxyl groups and tend to decrease their nucleophilicity, impacting reaction kinetics. These characteristics necessitate tailored synthetic and reaction protocols, often involving specific catalysts or activating agents to achieve high efficiency. The resulting fluorinated structures are of immense value, providing access to new pharmaceuticals with enhanced properties and advanced materials with superior stability, durability, and surface performance. A thorough understanding of their reactivity is therefore essential for professionals in drug discovery and materials science seeking to leverage the remarkable properties of fluorine.

References

- 1. mdpi.com [mdpi.com]

- 2. exfluor.com [exfluor.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of diol monomers and organosoluble fluorinated polyimides with low dielectric | Semantic Scholar [semanticscholar.org]

- 6. The dielectric and polarization behavior of polyurethane-based polycarbonate diols with different content levels of fluorinated hard segments - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. tandfonline.com [tandfonline.com]

- 11. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. notes.fluorine1.ru [notes.fluorine1.ru]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. notes.fluorine1.ru [notes.fluorine1.ru]

- 19. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 20. Mechanistic and Kinetic Insights into the Interfacial Polymerization of Fluorine-Containing Polyarylate [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol, a fluorinated diol with applications in the synthesis of advanced materials and pharmaceuticals.[1] The information is intended to support laboratory personnel in the safe management and use of this compound.

Chemical and Physical Properties

This compound is a white, solid compound at room temperature.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H6F6O2 | [3][4] |

| Molecular Weight | 212.09 g/mol | [3][4] |

| CAS Number | 376-90-9 | [3][4] |

| Appearance | White to almost white powder or crystal | [5] |

| Melting Point | 78-81 °C | [3] |

| Boiling Point | 111.5 °C at 10 mmHg | [3] |

| Purity | >98.0% (GC) | [5] |

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and can cause skin and serious eye irritation. It is essential to handle it with appropriate personal protective equipment and in a well-ventilated area.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Source: PubChem CID 67831[6]

Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye Protection | Safety glasses with side-shields or chemical goggles. |

| Hand Protection | Compatible chemical-resistant gloves. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | Use a NIOSH-approved respirator with appropriate cartridges if ventilation is inadequate or for spill cleanup. |

Experimental Protocols

General Handling Protocol

-

Preparation : Before handling, ensure that the Safety Data Sheet (SDS) has been reviewed and that all necessary personal protective equipment is available and in good condition. The work area, typically a chemical fume hood, should be clean and uncluttered.

-

Weighing :

-

Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

-

Use a disposable weighing dish or boat.

-

Handle the container with care to avoid generating dust.

-

Close the container tightly after use.

-

-

Dissolution :

-

If preparing a solution, add the solid slowly to the solvent to avoid splashing.

-

Stir the mixture gently until the solid is fully dissolved.

-

-

Waste Disposal :

-

Dispose of contaminated materials (e.g., weighing boats, gloves) in a designated hazardous waste container.

-

Unused or waste material should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of it down the drain.

-

-

Decontamination :

-

Clean the work area thoroughly with an appropriate solvent and then with soap and water.

-

Wash hands thoroughly after handling the compound.

-

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature detailing the specific biological signaling pathways or mechanisms of action for this compound. Its role in drug development is primarily as a building block in the synthesis of more complex fluorinated compounds.[1] The introduction of fluorine atoms into a molecule can significantly alter its biological properties, including metabolic stability and binding affinity, but specific data for this diol is lacking.

Visualizations

General Laboratory Handling Workflow

The following diagram illustrates a generalized workflow for the safe handling of this compound in a laboratory setting.

Caption: General workflow for safe laboratory handling.

Risk Assessment Logical Relationship

This diagram outlines the logical relationships in conducting a risk assessment before working with this compound.

Caption: Logical flow for risk assessment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound 98 376-90-9 [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 376-90-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Hexafluoroamylene glycol | C5H6F6O2 | CID 67831 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a comprehensive technical resource for professionals engaged in research and development who are considering the use of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol. This fluorinated diol is a versatile building block with applications in materials science and as an intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] Its unique properties, such as enhanced thermal stability and chemical resistance, make it a compound of significant interest.[1]

Commercial Availability

A critical aspect for the integration of any chemical into research and development pipelines is its commercial availability. This compound is available from a range of specialized chemical suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of purity, available quantities, and other pertinent information.

| Supplier | Product Name/Number | Purity | Available Quantities | CAS Number | Molecular Weight | Physical Form | Melting Point (°C) | Boiling Point (°C) |

| Sigma-Aldrich | This compound | 98% | Custom | 376-90-9 | 212.09 | Solid | 78-81 | 111.5 (at 10 mmHg) |

| TCI America | H0746 | >98.0% (GC) | 5g, 25g | 376-90-9 | 212.09 | White to Almost white powder to crystal | 77.0 - 80.0 | Not Specified |

| Lab Pro Inc. | H0746-5G | Min. 98.0% (GC) | 5G | 376-90-9 | 212.09 | Solid | 79 | Not Specified |

| Biosynth | FH60454 | Not Specified | Custom | 376-90-9 | Not Specified | Not Specified | Not Specified | Not Specified |

| CymitQuimica | Not Specified | Not Specified | 1g, 5g, 25g | 376-90-9 | Not Specified | Not Specified | Not Specified | Not Specified |

| Chem-Impex | Not Specified | Not Specified | Not Specified | 376-90-9 | Not Specified | Not Specified | Not Specified | Not Specified |

Applications in Research and Drug Development

This compound is utilized in a variety of research applications. It serves as a valuable component in the formulation of high-performance materials such as specialty coatings, adhesives, and sealants due to its fluorinated structure which imparts desirable properties.[1][2] In the realm of synthetic chemistry, it is employed as an intermediate in the creation of novel fluorinated compounds.[1][2] This has direct relevance to the pharmaceutical and agrochemical industries, where the introduction of fluorine atoms can significantly modify the biological activity and pharmacokinetic properties of molecules.[1]

Representative Experimental Protocol: Synthesis of a Fluorinated Polyurethane

The following is a representative experimental protocol for the synthesis of a fluorinated polyurethane, a common application for fluorinated diols. This protocol is based on general procedures described in the literature for polyurethane synthesis.

Objective: To synthesize a fluorinated polyurethane by reacting this compound with a diisocyanate.

Materials:

-

This compound

-

Hexamethylene diisocyanate (HDI) or Isophorone diisocyanate (IPDI)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Catalyst (e.g., Dibutyltin dilaurate (DBTDL))

-

Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

-

Preparation of the Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Charging the Reactor: The flask is charged with a pre-determined amount of this compound and anhydrous solvent. The mixture is stirred until the diol is completely dissolved.

-

Addition of Diisocyanate: The diisocyanate is dissolved in anhydrous solvent in the dropping funnel. This solution is then added dropwise to the stirred solution of the diol at a controlled temperature (typically room temperature to slightly elevated temperatures, e.g., 50-60 °C). The molar ratio of diol to diisocyanate is a critical parameter and is typically varied to control the polymer's molecular weight and properties.

-

Catalysis: A catalytic amount of DBTDL is added to the reaction mixture to facilitate the polymerization reaction.

-

Polymerization: The reaction mixture is heated to a specific temperature (e.g., 70-80 °C) and stirred under a nitrogen atmosphere for a defined period (typically several hours) to allow for the formation of the polyurethane. The progress of the reaction can be monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).

-

Isolation of the Polymer: Once the reaction is complete, the resulting polymer solution is cooled to room temperature. The polymer can be isolated by precipitation in a non-solvent (e.g., methanol or water), followed by filtration and drying under vacuum.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of a fluorinated polyurethane using this compound.

Caption: Synthesis of Fluorinated Polyurethane.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals